2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid
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Overview
Description
2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the isopropyl and carboxylic acid groups . Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols .
Scientific Research Applications
2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and carbonyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid
- 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 3-Oxo-5-isoindolinecarboxylic acid
Uniqueness
2-Isopropyl-1,3-dioxoisoindoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group and carboxylic acid functionality contribute to its versatility in various applications .
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
1,3-dioxo-2-propan-2-ylisoindole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-6(2)13-10(14)7-4-3-5-8(12(16)17)9(7)11(13)15/h3-6H,1-2H3,(H,16,17) |
InChI Key |
ZVWMCDNEQITOBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C1=O)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
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